Tauro-omega-muricholic acid sodium
Description
Contextualizing Bile Acids within Mammalian Physiology and Signaling
Bile acids are steroid acids synthesized from cholesterol exclusively in the liver's hepatocytes. nih.govbmj.comresearchgate.net These amphipathic molecules, possessing both a hydrophilic and a hydrophobic side, are crucial for several physiological processes. nih.gov Their best-known function is aiding in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine by acting as detergents that emulsify lipids into mixed micelles. nih.govresearchgate.netnih.gov
Beyond their role in digestion, bile acids are now recognized as critical signaling molecules that regulate a variety of metabolic pathways, including their own synthesis and transport. bmj.comresearchgate.netphysiology.org They exert these effects by activating specific nuclear receptors, most notably the farnesoid X receptor (FXR), and cell surface receptors like the G protein-coupled bile acid receptor 1 (TGR5). nih.govresearchgate.net This signaling network influences glucose metabolism, lipid metabolism, and energy homeostasis. researchgate.netyoutube.com
After their synthesis, primary bile acids are conjugated in the liver with amino acids, primarily taurine (B1682933) or glycine (B1666218), to increase their water solubility before being secreted into the bile. nih.gov They are stored and concentrated in the gallbladder and released into the duodenum upon food intake. nih.govresearchgate.net The vast majority of these bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein in a process known as enterohepatic circulation, with only a small fraction entering the large intestine where they can be modified by gut microbiota into secondary bile acids. bmj.com
Overview of Muricholic Acid Conjugates in Preclinical Scientific Inquiry
Muricholic acids (MCAs) are a group of bile acids that are particularly prominent in mice, which gives them their name (from the murine family). wikipedia.org They differ from the primary human bile acids (cholic acid and chenodeoxycholic acid) by the presence of a hydroxyl group at the 6-position. wikipedia.org The main forms include α-muricholic acid, β-muricholic acid, and ω-muricholic acid, which differ in the orientation of hydroxyl groups. wikipedia.orgnih.gov In mice with a normal gut microbiome, ω-muricholic acid is produced from the enzymatic conversion of β-muricholic acid by intestinal microorganisms. wikipedia.orgavantiresearch.com
In the liver, muricholic acids are conjugated, almost exclusively with the amino acid taurine, to form tauromuricholic acids. wikipedia.orgnih.gov These taurine-conjugated forms, including tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA), are subjects of significant interest in preclinical research. nih.gov A key finding is that these muricholic acid conjugates act as potent antagonists of the farnesoid X receptor (FXR). wikipedia.orgnih.govmedchemexpress.com By inhibiting FXR, they can influence the negative feedback regulation of bile acid synthesis, a mechanism that is actively studied in mouse models to understand metabolic diseases. nih.govnih.gov The gut microbiota plays a crucial role in regulating the levels of these FXR antagonists, thereby influencing host bile acid metabolism. nih.gov
Significance of Tauro-omega-muricholic Acid Sodium in Current Research Paradigms
Tauro-omega-muricholic acid (TωMCA) sodium is the taurine-conjugated form of the secondary bile acid ω-muricholic acid. avantiresearch.comcaymanchem.com While muricholic acids are found in high concentrations in rodents, they are typically present only in trace amounts in humans. wikipedia.org However, recent research has highlighted the significance of TωMCA in specific human conditions, positioning it as a molecule of interest in modern research.
One of the most notable areas of investigation is its potential as a biomarker for early-onset neonatal sepsis. caymanchem.commedchemexpress.com Studies have found that TωMCA is the predominant rare bile acid found in the serum of infants with this condition, suggesting a significant, early rise in its levels may be indicative of the disease. avantiresearch.comcaymanchem.com
Furthermore, TωMCA levels have been observed to change in the context of metabolic diseases. In preclinical models of non-alcoholic fatty liver disease (NAFLD), hepatic levels of TωMCA were found to be significantly decreased. caymanchem.commedchemexpress.combiomol.com Specifically, in rats fed a high-fat diet to induce NAFLD, TωMCA was one of several tauro-conjugated bile acid species that showed lower levels in the liver. medchemexpress.com These findings suggest that TωMCA may be involved in the pathophysiology of liver diseases and could serve as a point of investigation for understanding these conditions.
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₆H₄₄NNaO₇S | avantiresearch.com |
| Molecular Weight | 537.69 g/mol | avantiresearch.com |
| Synonyms | TωMCA sodium, T-omega-MCA, TOMCA | medchemexpress.combiomol.com |
| Appearance | Lyophilized powder | caymanchem.combiomol.com |
| Canonical SMILES | CC@H[C@@]1([H])CC[C@@]2([H])[C@]3([H])C@@HC@H[C@]4([H])CC@HCC[C@]4(C)[C@@]3([H])CC[C@@]21C.[Na+] | caymanchem.com |
Research Findings on Tauro-omega-muricholic Acid (TωMCA)
| Research Area | Model | Key Finding | Reference |
| Neonatal Sepsis | Human Infants | TωMCA is the predominant rare bile acid in the serum of infants with early-onset neonatal sepsis. | avantiresearch.comcaymanchem.com |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Rodent Model (High-Fat Diet) | Hepatic levels of TωMCA are significantly decreased. | caymanchem.commedchemexpress.com |
| Bile Acid Supplementation | Mouse Model | Hepatic levels of TωMCA are decreased following diets supplemented with other bile acids like cholic or deoxycholic acid. | caymanchem.combiomol.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H44NNaO7S |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1 |
InChI Key |
NYXROOLWUZIWRB-JTNLMKNRSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
Molecular Mechanisms of Action and Cellular Signaling Pathways
Interactions with Nuclear Receptors
The biological effects of Tauro-omega-muricholic acid and its related conjugates are largely mediated by their interactions with nuclear receptors, which are critical regulators of metabolic homeostasis.
Muricholic acids, particularly in their taurine-conjugated forms, are recognized as naturally occurring antagonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. nih.gov Unlike other primary bile acids such as cholic acid and chenodeoxycholic acid which are potent FXR agonists, muricholic acids exhibit inhibitory properties. mdpi.com
Research has characterized the conjugates of muricholic acid as competitive and reversible antagonists of FXR. Specifically, Tauro-β-muricholic acid (T-β-MCA) has been identified as a competitive antagonist for FXR. mdpi.com This antagonistic activity is quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the substance needed to inhibit a biological process by half. The taurine-conjugated forms of both alpha- and beta-muricholic acid have demonstrated potent FXR antagonism. nih.gov
| Compound | Reported IC50 Value | Receptor Target |
|---|---|---|
| Tauro-α-muricholic acid (T-α-MCA) | 28 µM | Farnesoid X Receptor (FXR) |
| Tauro-β-muricholic acid (T-β-MCA) | 40 µM | Farnesoid X Receptor (FXR) |
The antagonism of FXR by muricholic acid conjugates directly influences the expression of a cascade of downstream genes integral to bile acid homeostasis. In the intestine, FXR activation normally induces the expression of Fibroblast Growth Factor 15 (FGF15; the human ortholog is FGF19). nih.govnih.gov By antagonizing intestinal FXR, muricholic acids suppress the expression of FGF15. mdpi.com
In the liver, FXR activation typically induces the Small Heterodimer Partner (SHP), a nuclear receptor that inhibits the transcription of other genes. nih.gov Both hepatic FXR/SHP signaling and intestinal FXR/FGF15 signaling converge to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govh1.co Consequently, by inhibiting FXR, muricholic acid conjugates lead to reduced expression of both FGF15 and SHP, which in turn removes the negative regulation on the CYP7A1 gene, leading to its increased expression. mdpi.comh1.co
| Gene | Function | Effect of Muricholic Acid Conjugates |
|---|---|---|
| FGF15 (Fibroblast Growth Factor 15) | Intestinal hormone, suppresses CYP7A1 | Downregulation |
| SHP (Small Heterodimer Partner) | Hepatic nuclear receptor, suppresses CYP7A1 | Downregulation |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Upregulation |
Beyond FXR, bile acids are known to interact with a range of other nuclear receptors that regulate metabolism and detoxification.
Pregnane X Receptor (PXR): PXR is a key regulator of xenobiotic and bile salt metabolism. nih.gov Studies have shown that some muricholic acids can act as agonists for this receptor. Specifically, α-muricholic acid has been found to activate mouse PXR at micromolar concentrations. nih.gov
Vitamin D Receptor (VDR): The VDR is activated by vitamin D but also by the secondary bile acid, lithocholic acid. nih.govnih.gov However, research indicates that the mouse VDR is not activated by various rodent-specific bile acids, including ω-muricholic acid and its taurine-conjugated beta-isomer. nih.gov
Liver X Receptor (LXR): While not a direct ligand, muricholic acids have a significant indirect influence on LXR signaling. Studies in mice have shown that increased levels of muricholic acids reduce FXR signaling, which in turn favors LXR signaling. nih.gov This shift promotes the elimination of cholesterol, highlighting a crosstalk between these nuclear receptor pathways. nih.gov
Farnesoid X Receptor (FXR) Antagonism by Muricholic Acid Conjugates
Activation of G-protein Coupled Receptors: Focus on Takeda G protein-coupled receptor 5 (TGR5)
In addition to nuclear receptors, Tauro-omega-muricholic acid interacts with cell surface receptors. Takeda G protein-coupled receptor 5 (TGR5) is a bile acid-responsive receptor involved in regulating energy and glucose metabolism. researchgate.netnih.gov
Recent research has demonstrated that muricholic acid (MCA) species, including Tauro-α-muricholic acid, Tauro-β-muricholic acid, and Tauro-ω-muricholic acid (TωMCA), exert strong activation effects on TGR5. pnas.org This activation initiates downstream intracellular signaling cascades. Specifically, the activation of TGR5 by muricholic acids has been shown to stimulate the PI3K/Akt-mTOR signaling pathway. pnas.org This pathway is crucial for a variety of cellular processes, and its activation by muricholic acids links bile acid signaling to central metabolic regulation. researchgate.netpnas.org
Physiological and Pathophysiological Roles in Preclinical Animal Models
Influence on Bile Acid Homeostasis and Enterohepatic Circulation
The enterohepatic circulation is a critical process involving the secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver. This circuit is tightly regulated to maintain cholesterol homeostasis and facilitate lipid absorption. hmdb.ca
The composition of the bile acid pool is a key determinant of its signaling properties and metabolic effects. In mice, the bile acid pool is notably hydrophilic due to the presence of muricholic acids. mdpi.com The levels of TωMCA within this pool are dynamic and responsive to dietary and metabolic states.
A central mechanism governing bile acid homeostasis is the activation of the farnesoid X receptor (FXR). nih.gov Bile acids are the natural ligands for FXR, and its activation in the ileum and liver initiates a negative feedback loop that suppresses bile acid synthesis. nih.gov Notably, several taurine-conjugated muricholic acids, specifically tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA), have been identified as potent FXR antagonists. acs.orgnih.gov By inhibiting FXR, these muricholic acids can counteract the negative feedback on bile acid synthesis, thereby influencing the size and composition of the bile acid pool. mdpi.comnih.gov While TωMCA has not been explicitly confirmed as an FXR antagonist in the available literature, its structural similarity to other muricholic acids suggests it may share this function. This antagonistic action contributes to the resistance to hypercholesterolemia observed in mice, where increased muricholic acid levels inhibit FXR signaling, promoting the elimination of cholesterol. mdpi.com
The efficient transport of bile acids throughout the enterohepatic circuit is mediated by a series of transporters in the liver and intestine. Key transporters include the Na+-taurocholate cotransporting polypeptide (NTCP; gene SLC10A1) for hepatic uptake, the apical sodium-dependent bile acid transporter (ASBT; gene SLC10A2) for reabsorption in the ileum, and the organic solute transporter alpha/beta (OSTα/β; genes SLC51A/B) for basolateral efflux from enterocytes into portal circulation. mdpi.comnih.govresearchgate.net
The expression of these transporters is tightly regulated, in large part by FXR. nih.govnih.gov FXR activation generally downregulates the hepatic uptake transporter NTCP while upregulating the efflux transporter OSTα/β, providing a mechanism to protect hepatocytes from excessive bile acid accumulation. nih.govnih.gov Given that muricholic acids can act as FXR antagonists, they can indirectly influence the expression of these critical transporters. nih.govmdpi.com By inhibiting FXR, compounds like TβMCA may prevent the downregulation of NTCP and the upregulation of OSTα/β that would typically occur with high levels of FXR-activating bile acids.
Direct interaction studies between TωMCA and these specific transporters are not extensively documented. However, studies on transporter-deficient mice provide insight into how disruptions in bile acid circulation affect the muricholic acid pool. For instance, in mice lacking a functional ASBT, bile acid composition is altered, highlighting the interconnectedness of transport and bile acid profiles. nih.gov
Metabolic Regulation in Animal Models
Bile acids are now recognized as crucial signaling molecules that extend their influence beyond digestion to systemic metabolic regulation, including lipid and glucose homeostasis. frontiersin.org
The liver is the central organ for lipid metabolism, and dysregulation of this process can lead to conditions such as non-alcoholic fatty liver disease (NAFLD). Bile acid signaling through FXR plays a significant role in controlling hepatic lipid levels. frontiersin.org
NAFLD is characterized by the accumulation of fat in the liver (steatosis). nih.gov Preclinical studies using high-fat diet (HFD) models to induce NAFLD have revealed significant alterations in the bile acid pool. A consistent finding across multiple studies is the marked decrease in hepatic levels of TωMCA in both mice and rats fed a high-fat diet. caymanchem.commdpi.com This reduction occurs alongside the development of hepatic steatosis, suggesting a link between this specific bile acid and the pathophysiology of NAFLD.
| Animal Model | Diet | Key Finding | Reference |
|---|---|---|---|
| Mouse | High-Fat Diet | Hepatic levels of Tauro-ω-muricholic acid were decreased in a mouse model of NAFLD. | caymanchem.com |
| Sprague-Dawley Rat | High-Fat Diet (60 kcal%) for 18 weeks | Tauro-ω-muricholic acid was one of ten bile acids significantly decreased in the liver of the NAFLD group compared to the control group. | mdpi.com |
Hepatic de novo lipogenesis, the synthesis of new fatty acids, is a key process contributing to steatosis. This pathway is transcriptionally controlled by sterol regulatory element-binding protein-1c (SREBP-1c), which in turn upregulates genes like fatty acid synthase (FASN). nih.govnih.gov FXR signaling is known to inhibit lipogenesis by suppressing SREBP-1c expression. nih.gov
As FXR antagonists, muricholic acids can interfere with this regulatory pathway. A study on γ-muricholic acid (an unconjugated form) demonstrated that it could ameliorate NASH by targeting the FXR/SHP/LXRα/FASN signaling cascade, ultimately reducing de novo lipogenesis and hepatic steatosis. mdpi.com While direct evidence for TωMCA is lacking, its potential role as an FXR antagonist suggests it could similarly impact hepatic lipid synthesis.
Regarding systemic lipids, FXR activation has been shown to lower plasma triglycerides. nih.gov Therefore, antagonism of FXR by muricholic acids could potentially lead to alterations in systemic lipid profiles. In mice fed a high-cholesterol diet, increased levels of hydrophilic muricholic acids were associated with resistance to hypercholesterolemia. mdpi.com This effect was linked to the inhibition of FXR, which promoted the fecal and urinary elimination of cholesterol. mdpi.com These findings in related muricholic acids point to a potential role for TωMCA in the broader regulation of lipid metabolism.
Influence on Glucose Homeostasis and Insulin (B600854) Sensitivity in Disease Models
The role of specific bile acids in glucose metabolism and insulin signaling is an area of intense research. While broad statements about bile acids affecting glucose homeostasis are common, specific data on Tauro-ω-muricholic acid (TωMCA) are primarily observational within larger metabolic studies. In mouse models of type 2 diabetes (db/db mice), significant alterations in the bile acid pool are observed, including changes in the levels of TωMCA, suggesting a potential link between this bile acid and the pathophysiology of the disease. Furthermore, in high-fat diet-induced mouse models of non-alcoholic fatty liver disease (NAFLD), a condition closely linked to insulin resistance, hepatic levels of TωMCA were found to be decreased. These findings indicate that TωMCA levels are perturbed in disease models characterized by dysregulated glucose homeostasis and insulin sensitivity, though a direct causative role has yet to be fully elucidated.
Immunomodulatory and Anti-Inflammatory Research
Modulation of Inflammatory Responses in Animal Models (e.g., Ulcerative Colitis)
Research into the direct effects of Tauro-ω-muricholic acid on ulcerative colitis (UC) in animal models is still emerging. However, studies on its unconjugated form, ω-muricholic acid (ωMCA), have shown promise. Research has demonstrated that ωMCA can reduce intestinal inflammation in mouse models of inflammatory bowel disease (IBD). uw.edu This suggests a potential therapeutic avenue for hepato-intestinal diseases like UC. uw.edu Given that many bile acids exert their effects after conjugation, it is plausible that TωMCA shares or enhances these anti-inflammatory properties, though specific studies on the tauro-conjugated form in UC models are needed to confirm this. Animal models such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or haptens like oxazolone (B7731731) are commonly used to study the Th2-type immune responses characteristic of UC and would be suitable for investigating the specific effects of TωMCA. nih.gov
Investigation as a Potential Biomarker in Research Models of Early-Onset Neonatal Sepsis
A significant area of research for TωMCA is its potential as a biomarker for early-onset neonatal sepsis (EOS). Studies have identified TωMCA as the predominant "rare" bile acid that shows a marked increase in the serum of neonates with EOS. nih.gov In a study involving 102 neonates, the relative amount of TωMCA within the rare bile acid pool was significantly higher in both full-term and preterm neonates with EOS compared to non-septic controls. nih.gov This elevation positions TωMCA as an independent factor associated with EOS and suggests it has strong diagnostic potential. nih.gov
Below is a data table summarizing the key findings from a study investigating rare bile acids in neonatal sepsis.
| Group | Number of Subjects (n) | Median 'Rare' BA (µmol/L) | Predominant 'Rare' BA in EOS |
| Full-Term Controls (FT-CTR) | 47 | 0.5 | Tauro-γ-muricholic acid (TGMCA), Tauro-α-muricholic acid (TAMCA) |
| Preterm Controls (PT-CTR) | 22 | 0.01 | Not specified |
| Full-Term EOS (FT-EOS) | 20 | 0.6 | Tauro-ω-muricholic acid (TωMCA) |
| Preterm EOS (PT-EOS) | 13 | 0.6 | Tauro-ω-muricholic acid (TωMCA) |
Data sourced from Zöhrer et al., 2018. nih.gov
Role in Liver Inflammation Induced by Environmental Factors (e.g., Antimony and Copper)
Environmental contaminants can induce organ damage, including liver inflammation, by disrupting metabolic pathways. Research in mice has shown that exposure to the heavy metals antimony and copper induces liver inflammation. nih.gov This pathological process is linked to disruptions in the gut microbiota and significant alterations in the bile acid pool. nih.govresearchgate.net Specifically, studies have demonstrated that exposure to antimony and/or copper leads to a significant upregulation of the related compound, taurine-β-muricholic acid (T-β-MCA), in both the serum and the liver. nih.govresearchgate.net This increase in T-β-MCA, an antagonist of the farnesoid X receptor (FXR), contributes to the progression of liver inflammation. researchgate.net While these detailed mechanistic studies have focused on the beta-isomer, they highlight the principle that environmental factors can modulate specific bile acids to induce liver pathology.
Gut Microbiota-Host Interactions and their Implications
Reciprocal Modulation of Gut Microbiota Composition by Bile Acids
The relationship between bile acids and the gut microbiota is bidirectional and crucial for host health. The gut microbiota is essential for metabolizing primary bile acids, which are synthesized in the liver, into a diverse pool of secondary and tertiary bile acids. nih.gov The formation of ω-muricholic acid from its precursor, β-muricholic acid, is a clear example of this microbial action. The conversion requires a cooperative, two-step process carried out by different intestinal bacteria, including strains of Eubacterium and Fusobacterium, which have been identified in rats and mice. nih.gov
Once formed and conjugated with taurine (B1682933) to become TωMCA, this bile acid, along with others, can in turn shape the composition of the gut microbiota. Bile acids have potent antimicrobial properties and can influence which bacterial species thrive in the gut environment. This reciprocal modulation is a key component of the gut-liver axis, where microbial metabolites signal to the liver and influence systemic metabolism. mdpi.com The deconjugation of bile acids like TωMCA by microbial bile salt hydrolases (BSH) is a critical step that further influences bile acid signaling and microbial composition. researchgate.net This intricate interplay highlights how TωMCA is both a product of and a regulator of the complex gut microbial ecosystem.
Microbiota-Mediated Alterations in Tauro-omega-muricholic Acid Levels and Downstream Effects
The gut microbiota plays a pivotal role in the metabolism of bile acids, including the transformation of primary bile acids into secondary bile acids. nih.gov One such transformation involves the conversion of beta-muricholic acid, a primary bile acid in rodents, into omega-muricholic acid by intestinal bacteria. nih.gov The resulting omega-muricholic acid is then conjugated with taurine in the liver to form tauro-omega-muricholic acid.
Studies in germ-free mice have demonstrated that the absence of gut microbiota leads to a significant accumulation of tauro-beta-muricholic acid, a known antagonist of the farnesoid X receptor (FXR). nih.govvtt.fi FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. The antagonism of FXR by high levels of tauro-beta-muricholic acid in germ-free mice results in the suppression of fibroblast growth factor 15 (FGF15) expression in the ileum and consequently, an increase in the expression of cholesterol 7α-hydroxylase (CYP7A1) in the liver, the rate-limiting enzyme in bile acid synthesis. nih.gov This indicates that the gut microbiota, by converting tauro-beta-muricholic acid to other forms like tauro-omega-muricholic acid, alleviates FXR inhibition and thereby helps maintain normal bile acid homeostasis. nih.govresearchgate.net
Alterations in the gut microbiota composition, a state known as dysbiosis, can therefore significantly impact the levels of tauro-omega-muricholic acid and other bile acids, with potential downstream metabolic consequences. For instance, aging has been associated with sex-specific changes in the gut microbiota and corresponding shifts in the bile acid pool, including muricholic acids, in mice. nih.gov
Impact on Specific Bacterial Species and Virulence Factors (e.g., Clostridium difficile spore germination and growth inhibition)
Beyond its metabolic roles, tauro-omega-muricholic acid, along with other muricholic acids, has been shown to directly influence the life cycle of certain pathogenic bacteria. A notable example is its effect on Clostridium difficile (now known as Clostridioides difficile), a leading cause of antibiotic-associated diarrhea.
Research has revealed that muricholic acids, including the omega form, can inhibit the germination of C. difficile spores. nih.gov Spore germination is a critical initial step for C. difficile to colonize the gut and cause infection. While certain bile acids like taurocholic acid act as germinants, promoting spore germination, muricholic acids exhibit an inhibitory effect. nih.govnih.gov This highlights an important difference in the bile acid composition between mice and humans and may have implications for the use of mouse models in studying C. difficile infection. nih.gov
Furthermore, in addition to inhibiting spore germination, muricholic acids can also impede the growth of vegetative C. difficile cells. nih.gov This dual action against both the dormant spore and the actively growing form of the bacterium underscores the potential protective role of these specific bile acids in the gut.
| Bacterial Species | Effect of Muricholic Acids (including omega form) | Reference |
| Clostridium difficile | Inhibition of spore germination | nih.gov |
| Clostridium difficile | Inhibition of vegetative cell growth | nih.gov |
Neuromodulation and Central Nervous System Involvement in Animal Studies
Emerging evidence suggests that bile acids, including conjugated forms like tauro-omega-muricholic acid, can cross the blood-brain barrier and exert effects within the central nervous system (CNS).
Brain Penetration and Hypothalamic Presence of Conjugated Bile Acids in Mice
Studies have shown that conjugated bile acids can be transported into the brain via specific transporters such as the apical sodium-dependent bile acid transporter (ASBT) and organic anion-transporting polypeptides (OATPs). frontiersin.orgfrontiersin.org While unconjugated bile acids can passively diffuse across the blood-brain barrier, the larger, amphipathic nature of conjugated bile acids necessitates active transport mechanisms. frontiersin.org
Research has demonstrated that following a meal, bile acids can transiently accumulate in the hypothalamus of mice, a key brain region involved in regulating feeding behavior. epfl.ch This suggests a potential role for circulating bile acids, including tauro-omega-muricholic acid, in gut-brain signaling and the control of satiety. epfl.ch
Role in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)
The potential involvement of bile acids in neurodegenerative diseases is an active area of investigation. Studies utilizing mouse models of Alzheimer's disease have revealed alterations in the bile acid profiles in both the liver and the brain.
In one study using the AppNL-G-F mouse model of Alzheimer's disease, male mice exhibited increased concentrations of several conjugated primary bile acids in the liver, including tauro-α,ω-muricholic acid, compared to wild-type controls. nih.gov Conversely, female AppNL-G-F mice showed decreased levels of taurocholic acid and tauro-α,ω-muricholic acid. nih.gov These sex-specific differences in bile acid metabolism in the context of Alzheimer's-like pathology highlight the complexity of these interactions.
Research Methodologies and Analytical Approaches for Tauro Omega Muricholic Acid Studies
Quantitative Analysis of Tauro-omega-muricholic Acid and Related Bile Acids
The accurate quantification of Tauro-omega-muricholic acid and other bile acids in complex biological samples is fundamental to understanding their physiological and pathological roles. This requires highly sensitive and specific analytical techniques capable of distinguishing between structurally similar bile acid isomers.
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a robust and precise method for the quantification of bile acids from various biological matrices, including stool, cecal contents, and tissues. nih.govspringernature.com This technique offers superior resolution and sensitivity compared to conventional methods. nih.gov The UPLC system allows for the efficient separation of complex bile acid mixtures, including the resolution of different structural isomers, which is crucial due to their similar chemical properties. researchgate.net
Following chromatographic separation, the compounds are introduced into a tandem mass spectrometer. Quantification is often performed using the multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govresearchgate.net This targeted approach allows for the accurate measurement of individual bile acid concentrations, even at low levels. thermofisher.cn For instance, a developed UPLC/MRM-MS method enabled the separation and detection of 50 different bile acids, showcasing the power of this technique for comprehensive profiling. researchgate.net
Table 1: Example UPLC-MS/MS Parameters for Tauro-ω-muricholic Acid Analysis
| Parameter | Setting | Reference |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | amazonaws.com |
| Mass Spectrometer | Tandem Mass Spectrometry (MS/MS) | amazonaws.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | amazonaws.com |
| Precursor Ion (m/z) | 514.2843 | amazonaws.com |
| Product Ion (m/z) | 80 | amazonaws.com |
| Collision Energy (CE) | 60 eV | amazonaws.com |
| Retention Time (RT) | 3.18 min | amazonaws.com |
This interactive table presents typical settings for the analysis of Tauro-ω-muricholic acid (TωM). These parameters can be optimized based on the specific instrument and sample matrix.
Targeted metabolomics and lipidomics are powerful approaches that provide a quantitative assessment of a predefined set of metabolites, offering a comprehensive snapshot of the bile acid pool. mayo.educolumbia.edu Unlike untargeted approaches that aim to measure all detectable metabolites, targeted methods focus on specific pathways, providing accurate absolute quantification of analytes like Tauro-omega-muricholic acid. mayo.edumdpi.com These analyses rely on the use of stable isotope-labeled internal standards to ensure high accuracy and reproducibility. columbia.edu
Lipidomics, the large-scale study of lipids, is particularly relevant as bile acids are end products of cholesterol metabolism. nih.goveurekaselect.com Profiling studies have identified significant alterations in the bile acid composition, including Tauro-β-muricholic acid (an isomer of T-ω-MCA), in various metabolic states, highlighting the importance of comprehensive bile acid analysis. nih.gov These targeted panels can simultaneously measure dozens of bile acids, including primary, secondary, and conjugated forms, providing a detailed view of their metabolic pathways. mayo.educreative-proteomics.com
Table 2: Representative Bile Acids Included in a Targeted Metabolomics Panel
| Bile Acid Type | Compound Name | Abbreviation | Reference |
| Primary, Taurine-Conjugated | Taurocholic acid | TCA | mayo.edu |
| Primary, Taurine-Conjugated | Taurochenodeoxycholic acid | TCDCA | mayo.edu |
| Secondary, Taurine-Conjugated | Taurodeoxycholic acid | TDCA | mayo.edu |
| Secondary, Taurine-Conjugated | Taurolithocholic acid | TLCA | mayo.edu |
| Secondary, Taurine-Conjugated | Tauroursodeoxycholic acid | TUDCA | mayo.edu |
| Muricholic, Taurine-Conjugated | Tauro-omega-muricholic acid | T-ω-MCA | mayo.edu |
| Primary, Unconjugated | Cholic acid | CA | mayo.edu |
| Primary, Unconjugated | Chenodeoxycholic acid | CDCA | mayo.edu |
This interactive table lists examples of bile acids that are often quantified in targeted metabolomics studies, demonstrating the breadth of these analytical panels.
Methodologies for Investigating Gut Microbiota Composition and Function
The gut microbiota plays a pivotal role in bile acid metabolism, transforming primary bile acids synthesized in the liver into a diverse array of secondary and modified bile acids. The formation of omega-muricholic acid, for example, is a result of the cooperative action of intestinal microorganisms on beta-muricholic acid. nih.gov
To investigate the composition of the gut microbiota and its relationship with bile acid profiles, 16S ribosomal RNA (rRNA) gene sequencing is a widely used technique. nih.govnih.gov The 16S rRNA gene is present in all bacteria and contains both conserved and variable regions. creative-biolabs.com By amplifying and sequencing the variable regions (e.g., V4 region), researchers can identify and classify the different bacterial taxa present in a sample, such as feces. nih.govcreative-biolabs.com This culture-independent method provides a comprehensive overview of the microbial community structure. mdpi.com Studies have utilized 16S rRNA sequencing to link variations in gut microbiota composition to distinct bile acid profiles in both animal models and human subjects, revealing the intricate interplay between host genetics, gut microbes, and bile acid homeostasis. nih.govnih.gov
Fecal Microbiota Transplantation (FMT) is a powerful experimental technique used to establish a causal link between the gut microbiota and specific physiological outcomes, including alterations in bile acid metabolism. nih.gov In preclinical research, FMT typically involves the transfer of fecal material from a donor with a specific characteristic (e.g., a human patient or a genetically modified animal) into recipient animals that are either germ-free (raised in a sterile environment) or have had their native microbiota depleted by antibiotic treatment. nih.gov By observing changes in the recipient animal's bile acid profile following transplantation, researchers can directly assess the functional impact of the transferred microbial community on bile acid synthesis and transformation. This approach is invaluable for determining the role of the gut microbiome in shaping the bile acid pool, which includes compounds like Tauro-omega-muricholic acid.
Molecular Biology Techniques for Gene Expression Analysis (e.g., qRT-PCR of Bile Acid Regulatory Factors)
The synthesis, transport, and signaling of bile acids are tightly controlled by a complex network of nuclear receptors and enzymes. Farnesoid X receptor (FXR) is a key nuclear receptor that acts as a central regulator of bile acid homeostasis. researchgate.net Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific molecular biology technique used to measure the expression levels of the genes involved in these regulatory pathways. nih.govmdpi.com
By quantifying the messenger RNA (mRNA) levels of specific genes, researchers can determine how cellular machinery responds to different stimuli, such as changes in the concentration of specific bile acids. mdpi.com For instance, studies use qRT-PCR to analyze the expression of genes encoding key enzymes in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1), or transporters like the Bile Salt Export Pump (BSEP). researchgate.net This allows for a mechanistic understanding of how bile acids like Tauro-omega-muricholic acid might regulate their own synthesis and transport through feedback mechanisms involving gene expression. nih.govresearchgate.net
Table 3: Key Genes in Bile Acid Homeostasis Analyzed by qRT-PCR
| Gene Symbol | Gene Name | Function | Reference |
| FXR (NR1H4) | Farnesoid X Receptor | Key nuclear receptor regulating BA homeostasis | researchgate.net |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in classic BA synthesis pathway | researchgate.netresearchgate.net |
| BSEP (ABCB11) | Bile Salt Export Pump | Transports bile acids out of hepatocytes into bile | researchgate.net |
| SHP (NR0B2) | Small Heterodimer Partner | Represses transcription of CYP7A1 | researchgate.net |
| NTCP (SLC10A1) | Sodium Taurocholate Cotransporting Polypeptide | Transports bile acids from blood into hepatocytes | researchgate.net |
| OATP2 (SLCO1B1) | Organic Anion Transporting Polypeptide 2 | Transports bile acids and other organic anions | researchgate.net |
This interactive table summarizes important genes involved in the regulation of bile acids that are frequently studied using qRT-PCR to assess changes in their expression levels.
In Vitro and Ex Vivo Models for Mechanistic Elucidation of TωMCA Activity
The mechanistic details of Tauro-omega-muricholic acid (TωMCA) activity, particularly its role as an antagonist of the farnesoid X receptor (FXR), have been significantly elucidated through various in vitro and ex vivo models. These experimental systems allow for the investigation of its molecular interactions and cellular effects in a controlled environment, providing insights into its physiological functions.
One of the primary in vitro models used to study bile acid activity involves the use of cultured cell lines. For instance, the Caco-2 cell line, which differentiates into a monolayer of polarized intestinal epithelial cells, is a valuable tool for mimicking the intestinal barrier and studying bile acid reuptake. nih.govwur.nl Studies utilizing Caco-2 cells have demonstrated how different compounds can affect the transport of bile acids across the intestinal epithelium. nih.gov
Hepatocellular carcinoma cell lines, such as HepG2, and primary hepatocytes are also instrumental in understanding the effects of bile acids on liver cells. nih.gov Research has shown that Tauro-β-muricholic acid (TβMCA), a closely related compound to TωMCA, can protect hepatocytes from apoptosis induced by more toxic bile acids like glycochenodeoxycholic acid (GCDCA). nih.gov These studies often involve co-incubation experiments where hepatocytes are exposed to a pro-apoptotic agent in the presence and absence of the bile acid of interest. The protective effects are then quantified by measuring markers of apoptosis and mitochondrial health. nih.gov
To investigate the specific molecular targets of TωMCA, such as FXR, researchers employ cell-based reporter assays. In these systems, cells are transfected with plasmids containing the gene for a reporter protein (like luciferase) linked to a promoter that is activated by the receptor of interest. When the receptor is activated by an agonist, the reporter gene is expressed, and its product can be measured. Conversely, an antagonist like TωMCA will inhibit this activation.
The following table summarizes findings from a study where Caco-2 cells were transfected with human FXR and ASBT expression plasmids to investigate the effect of TβMCA on FXR signaling.
| Treatment Group | Description | Outcome on FXR Signaling | Significance |
|---|---|---|---|
| Control | Untreated cells | Baseline FXR activity | N/A |
| TCA (100 µM) | Cells treated with the FXR agonist Taurocholic acid | Significant increase in FXR-mediated gene expression | p < 0.01 compared to control |
| T-β-MCA (100 µM) | Cells treated with Tauro-β-muricholic acid alone | No significant change from baseline | Demonstrates lack of agonistic activity |
| T-β-MCA + TCA | Cells co-treated with T-β-MCA and TCA | Inhibition of TCA-induced FXR activation | p < 0.01 compared to TCA treatment |
This table is based on data described in a study by Jiang et al. (2015), illustrating the antagonistic effect of Tauro-β-muricholic acid on Farnesoid X Receptor activation in an in vitro model. nih.gov
Further mechanistic studies have utilized primary hepatocytes to explore the impact of TβMCA on the expression of FXR target genes.
| Treatment | Target Gene | Effect on mRNA Expression | Receptor Specificity |
|---|---|---|---|
| TCA (100µM) | Shp | Increased | FXR Agonist |
| T-β-MCA | Shp | No significant change | FXR Antagonist |
| TCDCA | Shp | Increased | FXR Agonist |
| TUDCA | Shp | No significant change | Weak FXR modulator |
This table summarizes the differential effects of various bile acids on the expression of the FXR target gene Shp in primary hepatocytes, as described by Jiang et al. (2015). nih.gov
In addition to cellular models, ex vivo preparations of tissues, such as isolated and perfused organs, can provide a more integrated view of the physiological effects of TωMCA. These models bridge the gap between in vitro studies and in vivo animal experiments.
The collective findings from these in vitro and ex vivo models have been crucial in establishing the role of TωMCA and its related compounds as modulators of bile acid signaling pathways. nih.govmdpi.comh1.co Specifically, they have provided strong evidence for its function as an FXR antagonist, which has significant implications for understanding its role in metabolic regulation. nih.govmdpi.com
Comparative Physiology and Species Specific Differences in Bile Acid Metabolism
Distinct Bile Acid Composition in Rodents Versus Humans
The primary bile acids synthesized in the human liver are cholic acid (CA) and chenodeoxycholic acid (CDCA). researchgate.netnih.gov In contrast, the major primary bile acids in mice are CA and muricholic acids (MCAs), including α-muricholic acid and β-muricholic acid. researchgate.net Muricholic acids are produced from the 6β-hydroxylation of CDCA by the enzyme Cyp2c70, which is specific to rodents and not appreciably active in humans. dundee.ac.ukmdpi.com This enzymatic difference leads to a fundamentally different bile acid pool composition. The human bile acid pool is more hydrophobic, consisting mainly of CA, CDCA, and the secondary bile acid deoxycholic acid (DCA). nih.gov Conversely, the mouse bile acid pool is significantly more hydrophilic due to the high abundance of MCAs, which can constitute about half of their total bile acids. nih.gov
Another key difference lies in the conjugation of bile acids. Before secretion into bile, the liver conjugates bile acids with an amino acid. In humans, bile acids are conjugated with both glycine (B1666218) and taurine (B1682933), with a glycine-to-taurine ratio of about 3:1. nih.gov Mice, however, almost exclusively use taurine for conjugation. nih.govresearchgate.net This results in the formation of tauro-conjugated bile acids, such as Tauro-ω-muricholic acid, as significant components of the murine enterohepatic circulation. Furthermore, while humans produce the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA) through gut bacteria-mediated 7α-dehydroxylation, mice have very low levels of these secondary bile acids, partly due to hepatic re-hydroxylation capabilities that are absent in humans. researchgate.netnih.gov
| Feature | Humans | Mice |
| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) researchgate.netnih.gov | Cholic acid (CA), α-Muricholic acid (α-MCA), β-Muricholic acid (β-MCA) researchgate.net |
| Key Synthesizing Enzyme Difference | Lack of significant Cyp2c70 activity dundee.ac.uk | Presence of Cyp2c70 for 6β-hydroxylation of CDCA to MCAs dundee.ac.ukmdpi.com |
| Bile Acid Pool Hydrophobicity | More hydrophobic nih.gov | More hydrophilic nih.gov |
| Major Secondary Bile Acids | Deoxycholic acid (DCA), Lithocholic acid (LCA) youtube.com | Low levels of DCA and LCA; presence of murideoxycholic acid researchgate.net |
| Amino Acid Conjugation | Primarily Glycine (3:1 ratio with Taurine) nih.gov | Almost exclusively Taurine nih.govresearchgate.net |
| Key Regulatory Bile Acids | CDCA (potent FXR agonist) nih.gov | Tauro-β-muricholic acid (FXR antagonist) dundee.ac.uknih.gov |
Translational Implications of Muricholic Acid Research in Mouse Models for Human Biology
The profound differences in bile acid composition, particularly the presence of muricholic acids like Tauro-ω-muricholic acid in mice, have significant translational implications for human biology. nih.gov These differences can complicate the extrapolation of research findings from mouse models to human diseases, especially concerning metabolic regulation and liver pathology. childrensmercy.org
A critical aspect is the differential signaling through the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis. wikipedia.org In humans, CDCA is the most potent endogenous FXR agonist. mdpi.com In mice, the conversion of CDCA to muricholic acids is a pivotal regulatory step because these molecules, particularly in their tauro-conjugated form (like tauro-β-muricholic acid), act as potent FXR antagonists. dundee.ac.uknih.govnih.gov This fundamental difference means that FXR signaling in mice is naturally modulated by a balance of agonists (like CA) and antagonists (MCAs), a dynamic that does not exist in humans. nih.gov
This antagonistic action of muricholic acids on FXR in the intestine helps explain why mice have a higher basal rate of bile acid synthesis compared to humans. nih.gov The presence of these natural FXR inhibitors reduces the negative feedback on bile acid production. nih.gov Consequently, mouse models of metabolic diseases may not accurately reflect human pathophysiology. For instance, therapies targeting FXR activation or antagonism could yield different outcomes in mice versus humans due to the baseline differences in the bile acid pool. nih.gov
To address this translational gap, researchers have developed genetically engineered mouse models, such as the Cyp2c70 knockout mouse. nih.govchildrensmercy.org These mice cannot produce muricholic acids, resulting in a more "human-like" hydrophobic bile acid pool rich in CDCA. mdpi.comchildrensmercy.org Studies on these models demonstrate that the absence of muricholic acids leads to metabolic changes that more closely resemble human conditions, reinforcing the critical role these rodent-specific bile acids play and highlighting the need for caution when translating metabolic research from standard mouse models to human clinical applications. nih.govnih.gov
Future Research Directions and Unexplored Avenues for Tauro Omega Muricholic Acid
Elucidating Novel Signaling Pathways and Receptors Beyond FXR and TGR5
The primary signaling functions of bile acids are largely attributed to their interaction with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). While the related tauro-α-muricholic acid and tauro-β-muricholic acid have been identified as FXR antagonists, the specific interactions of TωMCA with these and other potential receptors remain a significant area for investigation. nih.govbiocat.commedchemexpress.com Future research should aim to:
Characterize TωMCA's binding affinity and functional activity at a wider range of nuclear receptors and G protein-coupled receptors. This could uncover novel signaling cascades influenced by this bile acid.
Investigate potential "orphan" receptors for which TωMCA might be the endogenous ligand. This could open up entirely new signaling paradigms.
Explore non-genomic signaling pathways that may be activated by TωMCA, independent of traditional receptor binding and gene transcription.
Interplay with Other Host Metabolic and Physiological Pathways
The influence of bile acids extends beyond their immediate role in digestion. They are increasingly recognized as key regulators of systemic metabolism. Future studies on TωMCA should focus on:
Lipid and Glucose Homeostasis: Investigating the impact of TωMCA on pathways governing cholesterol, triglyceride, and glucose metabolism. This could reveal potential therapeutic applications for metabolic disorders. youtube.com
Inflammation and Immunity: Exploring the immunomodulatory properties of TωMCA and its role in inflammatory signaling cascades, particularly given its association with neonatal sepsis. nih.govnih.gov
Gut-Brain Axis: Examining the potential for TωMCA to signal to the central nervous system, influencing appetite, satiety, and other neurological functions.
Development of Advanced Animal Models to Mimic Complex Pathophysiological Conditions
While mice are the primary model for studying TωMCA, the development of more sophisticated animal models is crucial for understanding its role in human-relevant diseases. nih.gov Future research should involve:
"Humanized" Mouse Models: Creating genetically engineered mice with a more human-like bile acid pool to better translate findings to human physiology. nih.gov
Disease-Specific Models: Utilizing animal models of non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease, and other metabolic and inflammatory conditions to study the therapeutic potential of modulating TωMCA levels. caymanchem.com
Germ-Free and Gnotobiotic Models: Employing these models to dissect the intricate interplay between the gut microbiota, TωMCA metabolism, and host physiology. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of TωMCA's Role
A holistic understanding of TωMCA's function requires the integration of data from various high-throughput "omics" technologies. researchgate.net Future research strategies should include:
Metabolomics: To comprehensively profile the changes in the metabolome in response to alterations in TωMCA levels. researchgate.net
Genomics and Transcriptomics: To identify genes and gene networks regulated by TωMCA signaling.
Proteomics: To analyze the protein expression changes downstream of TωMCA activity.
Microbiomics: To investigate how the gut microbiome influences TωMCA production and how TωMCA, in turn, shapes the microbial community.
By integrating these datasets, researchers can construct a more complete picture of the pathways and networks influenced by TωMCA.
Investigating the Role of TωMCA in Specific Rare Diseases or Conditions beyond Neonatal Sepsis
The established link between elevated TωMCA and early-onset neonatal sepsis provides a strong rationale for investigating its role in other conditions. caymanchem.comnih.gov Future research could explore:
Cholestatic Liver Diseases: Given the role of bile acids in liver function, investigating TωMCA's involvement in rare cholestatic disorders is a logical next step.
Inborn Errors of Metabolism: Exploring whether TωMCA levels are altered in specific genetic metabolic disorders.
Other Inflammatory Conditions: Expanding the investigation of TωMCA's role to other rare inflammatory diseases beyond the neonatal period.
A summary of the key research findings and future directions is presented in the table below:
| Research Area | Key Findings/Rationale | Future Directions |
| Novel Signaling Pathways | Related muricholic acids are FXR antagonists. nih.govbiocat.commedchemexpress.com | Characterize TωMCA binding to a wide range of receptors; identify potential orphan receptors; explore non-genomic pathways. |
| Metabolic and Physiological Interplay | Bile acids are known regulators of systemic metabolism. youtube.com | Investigate effects on lipid and glucose homeostasis, inflammation, and the gut-brain axis. |
| Advanced Animal Models | TωMCA is primarily studied in mice. nih.gov | Develop "humanized" and disease-specific mouse models; utilize germ-free and gnotobiotic models. nih.govnih.gov |
| Multi-Omics Integration | A systems-level understanding is needed. researchgate.net | Integrate metabolomics, genomics, transcriptomics, proteomics, and microbiomics data. |
| Rare Diseases | TωMCA is elevated in neonatal sepsis. caymanchem.comnih.gov | Investigate its role in cholestatic liver diseases, inborn errors of metabolism, and other rare inflammatory conditions. |
Q & A
Q. What are the standard analytical techniques for characterizing Tauro-omega-muricholic acid sodium in preclinical studies?
To ensure compound integrity, researchers should employ high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purity assessment (>95% as per industry standards). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on hydroxyl and sulfonic acid groups in the bile acid structure .
Q. How can researchers validate the stability of this compound in experimental conditions?
Stability testing should include accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to monitor degradation products and compare retention times against reference standards. For in vitro assays, ensure the compound is dissolved in inert solvents (e.g., DMSO) and stored at -80°C to prevent hydrolysis .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
Solid-phase extraction (SPE) followed by LC-MS/MS is optimal for plasma or tissue samples. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 µM), with deuterated internal standards (e.g., d4-Tauro-β-muricholic acid) to correct for matrix effects .
Q. How should researchers approach the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Start with conjugation of taurine to the ω-hydroxyl group of muricholic acid via carbodiimide-mediated coupling. Purify intermediates using silica gel chromatography, and confirm regioselectivity via 2D NMR (COSY, HSQC). Sodium salt formation is achieved through ion-exchange resins .
Advanced Research Questions
Q. How to design a preclinical study investigating this compound’s role in modulating bile acid receptors (e.g., FXR, TGR5)?
Use knockout mouse models (e.g., FXR⁻/⁻) to isolate receptor-specific effects. Administer the compound orally (10–50 mg/kg/day) and measure downstream targets (e.g., SHP, FGF19) via qPCR. Include ursodeoxycholic acid as a positive control and validate findings with bile acid profiling .
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
Conduct physiologically based pharmacokinetic (PBPK) modeling to account for enterohepatic recirculation and protein binding. Compare portal vein vs. systemic circulation concentrations in cannulated rodents. Use in vitro hepatocyte uptake assays to clarify transporter-mediated discrepancies (e.g., NTCP inhibition) .
Q. How can researchers integrate this compound into a theoretical framework for metabolic disease research?
Align studies with the "bile acid signaling axis" theory, focusing on gut-liver crosstalk. Formulate hypotheses using the PICO framework: P opulation (e.g., NAFLD models), I ntervention (dose-dependent administration), C omparison (untreated vs. TUDCA-treated groups), O utcome (hepatic steatosis reduction) .
Q. What statistical approaches are robust for analyzing dose-response effects in this compound studies?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For longitudinal data, use mixed-effects models to account for individual variability. Power analysis (α=0.05, β=0.2) should precede experiments to determine cohort sizes .
Q. How to address variability in cell-based assays measuring this compound’s anti-apoptotic effects?
Standardize cell lines (e.g., HepG2 for hepatocytes) and pre-treat with ER stress inducers (e.g., tunicamycin). Normalize data to caspase-3/7 activity and mitochondrial membrane potential (JC-1 assay). Replicate experiments across three independent passages and use ANOVA with Tukey’s post hoc test .
Q. What meta-analysis techniques are suitable for synthesizing conflicting evidence on this compound’s therapeutic efficacy?
Perform a systematic review using PRISMA guidelines. Extract hazard ratios (HRs) for primary endpoints (e.g., ALS functional rating scale) from Phase II/III trials. Assess heterogeneity via I² statistics and apply random-effects models if I² >50%. Sensitivity analysis should exclude outlier studies .
Methodological Guidance
- Literature Review : Use PubMed/Embase search strings:
(this compound) AND (FXR OR TGR5 OR apoptosis), filtered for preclinical/clinical studies. Cross-reference ClinicalTrials.gov entries (e.g., NCT04297683) for unpublished data . - Experimental Reproducibility : Adhere to ARRIVE 2.0 guidelines for animal studies. Report purity, storage conditions, and vendor details (e.g., Cayman Chemical) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
